molecular formula C17H16N4O4 B12010066 2-Methyl-N-(2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide CAS No. 444101-90-0

2-Methyl-N-(2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B12010066
CAS No.: 444101-90-0
M. Wt: 340.33 g/mol
InChI Key: PBMDSMQIZRCYNU-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N’-(3-nitrobenzylidene)benzohydrazide , has the chemical formula C₁₅H₁₃N₃O₃ .

Preparation Methods

The synthetic routes for this compound involve the condensation of 2-methylbenzohydrazide with 3-nitrobenzaldehyde. The reaction proceeds under suitable conditions to form the desired product. Industrial production methods may vary, but the laboratory synthesis typically follows these steps .

Chemical Reactions Analysis

2-Methyl-N-(2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents can be introduced at different positions. Common reagents include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on reaction conditions and substituent positions.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: It might exhibit biological activity or serve as a probe in biological studies.

    Medicine: Researchers explore its potential therapeutic effects.

    Industry: It could be used in materials science or as a precursor for other compounds.

Mechanism of Action

The exact mechanism by which 2-Methyl-N-(2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related compounds with similar functional groups. Further research can highlight its uniqueness and potential advantages.

Remember that this compound’s properties and applications continue to be explored, and new findings may emerge

Properties

CAS No.

444101-90-0

Molecular Formula

C17H16N4O4

Molecular Weight

340.33 g/mol

IUPAC Name

2-methyl-N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C17H16N4O4/c1-12-5-2-3-8-15(12)17(23)18-11-16(22)20-19-10-13-6-4-7-14(9-13)21(24)25/h2-10H,11H2,1H3,(H,18,23)(H,20,22)/b19-10+

InChI Key

PBMDSMQIZRCYNU-VXLYETTFSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.